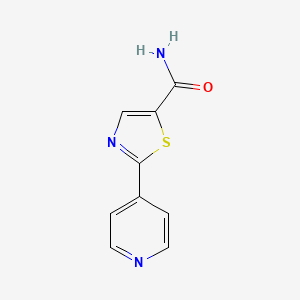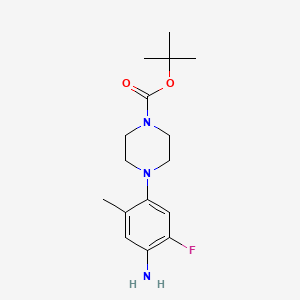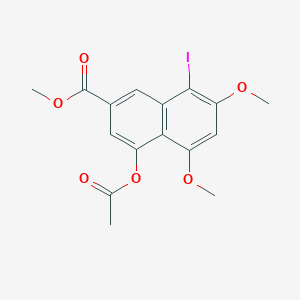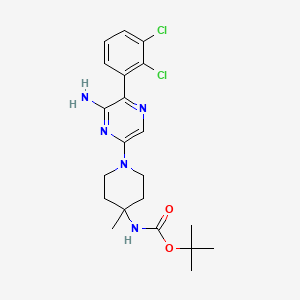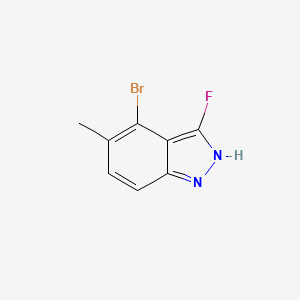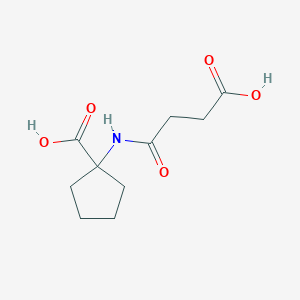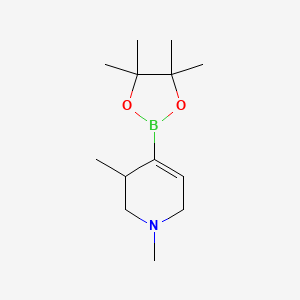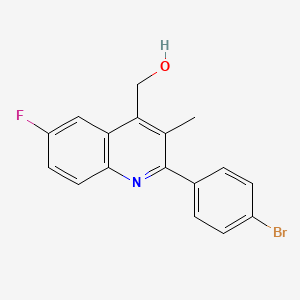
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with bromine, fluorine, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the hydroxymethyl group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination and Fluorination:
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through a Grignard reaction using formaldehyde and a suitable Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)carboxylic acid.
Reduction: (2-(4-Hydroxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Substitution: (2-(4-Methoxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated quinolines on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the hydroxymethyl group allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenyl)methanol
- (2-Fluoro-3-methylquinolin-4-yl)methanol
- (4-Bromophenyl)-6-fluoroquinoline
Uniqueness
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on a quinoline core. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13BrFNO |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl]methanol |
InChI |
InChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3 |
Clé InChI |
MJVCEBIIIUEIDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


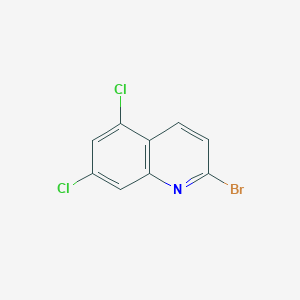
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
